molecular formula C13H11BO3 B3021439 4-(4-Formylphenyl)phenylboronic acid CAS No. 868046-59-7

4-(4-Formylphenyl)phenylboronic acid

Cat. No.: B3021439
CAS No.: 868046-59-7
M. Wt: 226.04 g/mol
InChI Key: GSTOVMGVTCXLDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Formylphenyl)phenylboronic acid is a versatile bifunctional aromatic boronic acid that serves as a valuable building block in synthetic and medicinal chemistry. Its molecular structure features a boronic acid group and an aldehyde group, which allow for sequential or simultaneous participation in diverse chemical reactions. The primary research application of this compound is in Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura reaction, to construct complex biaryl systems central to pharmaceutical development and material science . The boronic acid group readily facilitates carbon-carbon bond formation, while the formyl group offers a handle for further derivatization, including condensation reactions to form Schiff bases or reduction to alcohols. This reagent is instrumental in synthesizing key intermediates for active pharmaceutical ingredients (APIs). Compounds like 4-Formylphenylboronic acid have been used in the synthesis of precursors for drugs such as Telmisartan, an antihypertensive agent , and are noted as vital intermediates for Atazanavir (HIV treatment) and Rucaparib (anticancer therapy) . Beyond synthetic applications, phenylboronic acid derivatives show promise in biomedical research. They are explored for creating glucose-sensitive polymers for self-regulated insulin delivery systems and for tumor-targeting therapies due to their affinity for sialic acid overexpressed on cancer cells . Furthermore, research indicates that formylphenylboronic acid derivatives exhibit potent antibacterial and antifungal properties , showing efficacy against pathogens relevant to conditions like diabetic foot ulcers, which opens avenues for their use in antimicrobial and wound-healing research . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[4-(4-formylphenyl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSTOVMGVTCXLDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=CC=C(C=C2)C=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Formylphenylboronic Acid

Historical and Established Synthesis Routes

The foundational methods for synthesizing arylboronic acids, including 4-formylphenylboronic acid, have traditionally relied on the generation of highly reactive organometallic intermediates, such as Grignard or organolithium reagents. orgsyn.orgrsc.org These established routes, while effective, necessitate careful control of reaction conditions and the use of protecting groups for certain functionalities.

The Grignard reaction is a cornerstone in the synthesis of arylboronic acids. The first reported synthesis of 4-formylphenylboronic acid in 1990 by Heinrich Nöth's research group utilized this approach, starting from 4-bromobenzaldehyde (B125591). wikipedia.org

A critical first step in the Grignard-based synthesis is the protection of the aldehyde functional group. The aldehyde is incompatible with the strongly nucleophilic and basic nature of the Grignard reagent; if left unprotected, the Grignard reagent would attack the aldehyde of another molecule, leading to undesired side products. masterorganicchemistry.commasterorganicchemistry.com

The most common strategy is acetalization, which converts the reactive aldehyde into a stable acetal (B89532). masterorganicchemistry.com This is typically achieved by reacting the starting material, 4-bromobenzaldehyde, with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com In a well-documented procedure, 4-bromobenzaldehyde is treated with diethoxymethoxyethane and ethanol (B145695) to form the protected intermediate, 1-bromo-4-(diethoxymethyl)benzene (B1331623). wikipedia.org This acetal is stable under the conditions required for Grignard reagent formation. masterorganicchemistry.com

Starting MaterialProtecting ReagentsProtected Intermediate
4-BromobenzaldehydeDiethoxymethoxyethane, Ethanol1-bromo-4-(diethoxymethyl)benzene

Once the aldehyde is protected, the Grignard reagent is formed by reacting 1-bromo-4-(diethoxymethyl)benzene with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). wikipedia.orggoogle.com Activation of the magnesium may be required, which can be accomplished using methods such as the addition of 1,2-dibromoethane (B42909) or the application of ultrasound. wikipedia.org

The resulting Grignard reagent is then reacted with an electrophilic boron source, typically a trialkyl borate (B1201080) like tri-n-butyl borate or triisopropyl borate. wikipedia.orggoogle.com This step, known as boronylation, must be conducted at low temperatures, often between -40°C and -50°C, to form the desired boronic ester. Maintaining low temperatures is crucial to minimize the formation of byproducts such as triarylboranes, which can occur if the Grignard reagent adds to the boronic ester product more than once. google.com

The final stage of the synthesis involves a two-part workup. First, the boronic ester intermediate formed in the boronylation step is hydrolyzed to the corresponding boronic acid. rsc.org This is typically accomplished by adding an aqueous acid to the reaction mixture. wikipedia.org

An alternative to the Grignard route involves the use of aryllithium intermediates. wikipedia.org This method generally provides higher yields but requires more stringent reaction conditions, particularly very low temperatures. google.com

The process begins with the same protected starting material, 1-bromo-4-(diethoxymethyl)benzene. wikipedia.org Instead of magnesium, an organolithium reagent such as n-butyllithium is used to perform a lithium-halogen exchange, generating the corresponding aryllithium species. wikipedia.orggoogle.com This step is performed at very low temperatures, typically -78 °C, to prevent side reactions. google.com

The highly reactive aryllithium intermediate is then immediately quenched with a trialkyl borate, such as triisopropyl borate, to form the boronic ester. wikipedia.orggoogle.com Subsequent acidic workup hydrolyzes the ester and deprotects the aldehyde, yielding 4-formylphenylboronic acid. wikipedia.org This method has been reported to produce the target compound in a crude yield of 99%. wikipedia.orggoogle.com

FeatureGrignard RouteAryllithium Route
Organometallic Reagent Arylmagnesium halideAryllithium
Reagents for Formation Magnesium (Mg)n-Butyllithium (n-BuLi)
Typical Boron Source Tri-n-butyl borateTriisopropyl borate
Reaction Temperature -40°C to -50°C-78°C
Reported Yield 78% wikipedia.org99% (crude) wikipedia.orggoogle.com

Grignard Reagent-Based Approaches

Modern Advancements in Synthetic Protocols

While effective, the classical organometallic routes suffer from limitations such as low functional group tolerance and the need for cryogenic temperatures. google.comborates.today Modern organic synthesis has moved towards developing milder, more efficient, and more versatile methods.

A significant advancement is the palladium-catalyzed Miyaura borylation reaction. orgsyn.orgborates.today This method involves the cross-coupling of an aryl halide (like 4-bromobenzaldehyde, potentially with the aldehyde protected) with a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂). orgsyn.org The reaction is catalyzed by a palladium complex and proceeds under much milder conditions than the Grignard or aryllithium routes, showing greater tolerance for various functional groups and often eliminating the need for a protecting group strategy. borates.today

More recent developments include direct C-H borylation, an even more atom-economical approach where a C-H bond on the aromatic ring is directly converted to a C-B bond, often catalyzed by iridium or rhodium complexes. orgsyn.org Another innovative strategy is the Sandmeyer-type borylation, which can convert arylamines into arylboronates under metal-free conditions. orgsyn.org These cutting-edge techniques represent a shift towards more sustainable and efficient chemical synthesis, although their specific application to produce 4-formylphenylboronic acid on an industrial scale may vary.

Catalytic Strategies for Boron-Carbon Bond Formation

The formation of the carbon-boron (C-B) bond is the cornerstone of 4-FPBA synthesis. Catalytic methods are central to achieving this transformation with efficiency and precision.

Palladium-catalyzed cross-coupling reactions are fundamental in this context. The Miyaura borylation, a variant of the Suzuki-Miyaura coupling, is a prominent method. This reaction typically involves the coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org The catalyst system often consists of a palladium source like palladium(II) acetate (B1210297) or PdCl₂(dppf) and a phosphine (B1218219) ligand. organic-chemistry.org The reaction tolerates a variety of functional groups, which is crucial for a multifunctional molecule like 4-FPBA. organic-chemistry.org

Another significant catalytic strategy involves the use of Grignard reagents. This classic method for C-C bond formation is also applied to C-B bond synthesis. The process begins with the formation of a Grignard reagent from an aryl halide, such as 4-bromobenzaldehyde (after protecting the aldehyde group). This organomagnesium compound then reacts with a trialkyl borate ester, like trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the boronic acid. wikipedia.orggoogle.com The initial synthesis of 4-FPBA reported in 1990 utilized this approach, starting from 4-bromobenzaldehyde, which was first protected as an acetal. wikipedia.org

Transition metal-catalyzed C-H borylation offers a more direct route, creating the C-B bond by functionalizing an existing C-H bond. Iridium-catalyzed borylation, for example, allows for the direct synthesis of arylboronic esters from arenes, which can then be hydrolyzed to the corresponding arylboronic acids. organic-chemistry.org Nickel and rhodium catalysts have also been employed in borylation reactions, sometimes enabling unique reactivities such as the borylation of aryl cyanides via carbon-cyano bond cleavage. organic-chemistry.org

A summary of common catalytic approaches is presented below.

Catalytic Strategy Catalyst/Reagents Typical Substrates Key Features
Miyaura Borylation Palladium catalyst (e.g., PdCl₂(dppf)), Base, Diboron reagent (e.g., B₂pin₂)Aryl halides, Aryl triflatesHigh functional group tolerance. organic-chemistry.org
Grignard Reagent Route Magnesium, Trialkyl borate (e.g., Triisopropyl borate)Protected Aryl halidesFoundational method, often requires protection of reactive groups. wikipedia.orggoogle.com
C-H Borylation Iridium or Rhodium catalyst, Diboron reagentArenesDirect functionalization of C-H bonds, high atom economy. organic-chemistry.org
Sandmeyer Borylation Copper or Zinc catalyst, Diazonium salt, Diboron reagentArylaminesConverts readily available arylamines to arylboronic acids. organic-chemistry.orgorgsyn.org

High-Yield and Scalable Syntheses

Achieving high yields and ensuring scalability are critical for the industrial application of 4-FPBA. Several synthetic protocols have been optimized to meet these requirements.

One of the highest-yielding methods involves the reaction of an aryllithium intermediate with a borate ester at low temperatures. For instance, when the aryllithium compound derived from 1-bromo-4-(diethoxymethyl)benzene (the protected form of 4-bromobenzaldehyde) is reacted with triisopropylborate at -78°C, 4-formylphenylboronic acid can be obtained in a 99% crude yield. wikipedia.orggoogle.com A similarly high yield of 99% is reported when using sodium bis(2-methoxyethoxy)aluminiumhydride for activation, a method that has been successfully applied on a kilogram scale. wikipedia.org

The table below outlines examples of high-yield synthetic routes for 4-Formylphenylboronic Acid.

Starting Material Key Reagents Reaction Conditions Reported Yield Reference
1-bromo-4-(diethoxymethyl)benzenen-Butyllithium, Triisopropyl borate-78 °C99% (crude) wikipedia.orggoogle.com
1-bromo-4-(diethoxymethyl)benzeneSodium bis(2-methoxyethoxy)aluminiumhydride-60 °C99% wikipedia.org
4-Bromobenzaldehyde (protected)Magnesium, Tri-n-butyl borateUltrasound activation, acidic work-up78% wikipedia.org

Purification is a crucial step for obtaining high-purity 4-FPBA suitable for pharmaceutical applications. A common challenge is the presence of byproducts like triarylboranes and oxidized impurities. google.com An effective and industrially scalable purification method involves dissolving the crude product in an alkaline aqueous solution (pH 8-11) to form a water-soluble boronate salt. google.com This process allows insoluble organic impurities to be removed by filtration or extraction. Subsequent acidification of the solution reprecipitates the 4-FPBA, which can then be isolated. This technique can elevate the purity from an initial 89-95% to over 99%. google.com It is critical to control the pH, as conditions above pH 11 can lead to a Cannizzaro reaction, disproportionating the aldehyde into carboxylic acid and alcohol byproducts that are difficult to separate. google.com

Green Chemistry Principles in 4-Formylphenylboronic Acid Synthesis

The application of green chemistry principles aims to make the synthesis of 4-FPBA more environmentally benign by reducing waste, avoiding hazardous substances, and improving energy efficiency.

A key focus has been the replacement of traditional organic solvents with greener alternatives. Water is an ideal green solvent, and methods have been developed to perform borylation reactions under aqueous conditions. researchgate.net For example, palladium-catalyzed borylation of aryl bromides has been successfully achieved in water using micellar conditions, which involves a specific combination of a palladium precursor, a ligand, and a base. organic-chemistry.org

Another green approach is to use starting materials that are less hazardous and more readily available. The Sandmeyer borylation reaction provides a pathway to synthesize arylboronic acids from arylamines. organic-chemistry.org This method involves the diazotization of an arylamine, followed by a borylation step. Recent advancements have led to aqueous-phase diazotization conditions, further enhancing the green credentials of this route. orgsyn.org

Developing metal-free reaction conditions is another important goal in green chemistry. While many borylation reactions rely on transition metals like palladium, research is ongoing into alternative pathways. For instance, metal-free methods for the hydroxylation of arylboronic acids using hydrogen peroxide in water have been developed, showcasing a move towards more sustainable transformations of these compounds. acs.org Similarly, visible-light-promoted borylation reactions using organic dyes as photocatalysts represent an innovative, energy-efficient approach that avoids heavy metals. orgsyn.org These principles, while demonstrated for arylboronic acids generally, are applicable to the synthesis of 4-FPBA.

Key green chemistry strategies in arylboronic acid synthesis include:

Use of Water as a Solvent: Performing reactions like Suzuki-Miyaura coupling in water reduces reliance on volatile organic compounds. organic-chemistry.org

Alternative Starting Materials: Employing arylamines via Sandmeyer-type borylation offers a different synthetic route from aryl halides. orgsyn.org

Metal-Free Catalysis: Exploring photocatalysis with organic dyes or other metal-free conditions to reduce heavy metal waste. orgsyn.orgacs.org

Atom Economy: Direct C-H borylation provides a more atom-economical route compared to methods starting from pre-functionalized aryl halides. organic-chemistry.org

Chemical Reactivity and Derivatization Strategies of 4 Formylphenylboronic Acid

Transformations Involving the Boronic Acid Moiety

The boronic acid group is a versatile functional handle that can participate in several important reactions.

A key characteristic of boronic acids is their capacity to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, resulting in the formation of five- or six-membered cyclic boronate esters. cymitquimica.comresearchgate.net This reaction is a dynamic equilibrium, influenced by factors such as pH and the concentration of the diol. researchgate.netutwente.nl The formation of the boronate ester is generally favored in basic conditions, which converts the trigonal planar boronic acid into a more Lewis acidic tetrahedral boronate species. researchgate.net This reversibility is the foundation for its application in developing sensors, particularly for saccharides which are rich in diol groups, and in the creation of self-regulated insulin (B600854) delivery systems. cymitquimica.comresearchgate.net

In addition to simple diols, 4-formylphenylboronic acid can react with various aminodiols to form zwitterionic boronate esters. scielo.org.mx In the absence of diols, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides, known as boroxines. This self-condensation is a reversible equilibrium, and the presence of the boroxine (B1236090) form can affect the compound's physical properties and reactivity in subsequent reactions. acs.org

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, a significant side reaction known as protodeboronation can occur. mdpi.com This process involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the desired product. Several factors influence the rate of this undesirable reaction:

pH: High pH conditions (typically >10.5) promote protodeboronation.

Temperature: Elevated temperatures increase the likelihood of this side reaction.

Electronic Effects: The presence of an electron-withdrawing group, such as the formyl group in 4-formylphenylboronic acid, can make the compound more susceptible to protodeboronation. port.ac.uk

Solvent and Base: The choice of solvent and base is also critical in managing this side reaction.

Careful control of these reaction parameters, such as using buffered conditions (pH 7-9) and lower temperatures, is essential to minimize protodeboronation and maximize the yield of the intended cross-coupled product.

Reactivity of the Aldehyde Functional Group

The aldehyde group serves as a second reactive site, enabling a wide array of derivatization strategies through condensation reactions. cymitquimica.comnih.gov

The aldehyde functionality readily undergoes condensation reactions with various nucleophiles, which is a fundamental strategy for building complex molecular frameworks. cymitquimica.comresearchgate.net

A primary reaction of the aldehyde group is its condensation with primary amines to form imines, commonly known as Schiff bases. rsc.orgsci-hub.se This reaction, which is typically acid-catalyzed, proceeds through a hemiaminal intermediate followed by the elimination of water. sci-hub.se The resulting carbon-nitrogen double bond (C=N) is a key linkage in the synthesis of Covalent Organic Frameworks (COFs), where the bifunctional nature of 4-formylphenylboronic acid allows for the simultaneous formation of imine and boroxine linkages to create porous, crystalline materials. researchgate.netnih.gov The reversibility of imine formation is also exploited in dynamic covalent chemistry.

Table 1: Summary of Key Reactions of 4-(4-Formylphenyl)phenylboronic acid

Functional Group Reactant Type Product Type Key Features
Boronic Acid Diols/Polyols Cyclic Boronate Ester Reversible, pH-dependent
Boronic Acid (Self-condensation) Boroxine (Trimeric Anhydride) Reversible dehydration

Table 2: Factors Influencing Protodeboronation

Factor Influence on Protodeboronation Rate Mitigation Strategy
High pH (>10.5) Increases Use buffered conditions (pH 7-9)
Elevated Temperature Increases Implement low-temperature protocols

| Electron-withdrawing Substituents | Increases | Careful selection of reaction conditions |

Table of Compounds Mentioned

Compound Name
This compound
Boronate Ester
Boroxine
Imine
Schiff Base
Hemiaminal

Condensation Reactions for Diverse Scaffolds

Hantzsch Condensations

4-Formylphenylboronic acid can serve as the aldehyde component in the Hantzsch dihydropyridine (B1217469) synthesis. This multicomponent reaction is a classic method for synthesizing 1,4-dihydropyridines and their corresponding oxidized pyridine (B92270) derivatives. thermofisher.comorganic-chemistry.org The process involves the condensation of an aldehyde, a β-ketoester (two equivalents), and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). organic-chemistry.orgnih.gov

In this context, the formyl group of 4-formylphenylboronic acid reacts to form the dihydropyridine core, while the boronic acid moiety remains as a substituent on the phenyl ring. The reaction is often catalyzed by a base, such as triethylamine. The resulting products are 4-aryl-1,4-dihydropyridines, which are valuable scaffolds in medicinal chemistry and can be further oxidized to the corresponding pyridine derivatives. thermofisher.comorganic-chemistry.org The general mechanism involves the formation of a Knoevenagel condensation product from the aldehyde and one equivalent of the β-ketoester, and an enamine from the second equivalent of the β-ketoester and ammonia; these two intermediates then combine and cyclize to form the final dihydropyridine product. organic-chemistry.org

Carbonyl Transformations

The aldehyde functional group in 4-formylphenylboronic acid is amenable to a variety of standard carbonyl transformations, allowing for the synthesis of a diverse range of derivatives. These reactions leverage the reactivity of the formyl group while preserving the boronic acid moiety for subsequent cross-coupling reactions.

Common transformations include:

Oxidation: The formyl group can be oxidized to a carboxylic acid group, yielding 4-boronobenzoic acid. This conversion provides a bifunctional molecule with two distinct reactive sites for further elaboration.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride. This creates (4-(hydroxymethyl)phenyl)boronic acid, a useful building block in polymer and materials science.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) leads to the formation of the corresponding secondary or tertiary amines.

Wittig Reaction: The aldehyde can react with phosphorus ylides in a Wittig reaction to form alkenes, allowing for the extension of the carbon chain and the introduction of a vinyl group.

Condensation Reactions: The formyl group readily undergoes condensation with various nucleophiles. For example, reaction with hydrazines can yield hydrazones, and reaction with hydroxylamine (B1172632) can produce oximes. Condensation with primary amines leads to the formation of imines (Schiff bases).

These transformations significantly expand the synthetic utility of 4-formylphenylboronic acid, enabling its incorporation into more complex molecular architectures.

Reactions with Fluorinated Reagents

4-Formylphenylboronic acid can undergo reactions involving fluorinated reagents, particularly targeting the boronic acid group. In a copper-mediated fluoroalkylation reaction, the dihydroxyboryl group can be substituted with a perfluoroalkyl chain. wikipedia.org This reaction typically uses perfluoroalkyl iodides (Rf-I) as the source of the fluorinated moiety and proceeds under mild conditions. wikipedia.org The transformation allows for the direct introduction of highly fluorinated groups onto the phenyl ring, a common strategy in the development of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and lipophilicity.

Cross-Coupling and C-C Bond Forming Reactions

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

4-Formylphenylboronic acid is a widely used substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful and versatile method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. wikipedia.org The reaction is fundamental in synthesizing a vast array of compounds, including substituted biphenyls, polyolefins, and styrenes. wikipedia.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps, beginning with a palladium(0) catalyst. libretexts.org

Oxidative Addition: The cycle begins with the oxidative addition of an organohalide (Ar-X) to the active Pd(0) complex. This is often the rate-determining step in the cycle. libretexts.org The palladium inserts itself into the carbon-halide bond, forming a square planar Pd(II) intermediate. wikipedia.orglibretexts.org This step results in the formation of a trans-palladium complex, which is the more stable isomer. wikipedia.org

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. wikipedia.org This process requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄), which forms a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻). libretexts.org The halide ligand on the palladium complex is replaced by the aryl group from the boronate, generating a new Pd(II) complex containing both organic partners. wikipedia.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center. libretexts.org This forms the new carbon-carbon bond in the desired biaryl product and regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.orglibretexts.org

Table 1: Key Steps in the Suzuki-Miyaura Catalytic Cycle

StepDescriptionReactantsIntermediate/Product
Oxidative Addition Insertion of Pd(0) into the aryl-halide bond.Pd(0) complex, Aryl Halide (R¹-X)trans-[R¹-Pd(II)-X] complex
Transmetalation Transfer of the organic group from the boronate to the Pd(II) center.[R¹-Pd(II)-X], Boronate (R²-B(OH)₃⁻)trans-[R¹-Pd(II)-R²] complex
Reductive Elimination Elimination of the coupled product and regeneration of the catalyst.trans-[R¹-Pd(II)-R²]R¹-R² (Product), Pd(0)

The choice of ligand, typically a phosphine (B1218219), bound to the palladium center is critical for the success of the Suzuki-Miyaura coupling, profoundly influencing reaction rates and selectivity. researchgate.net Ligands stabilize the palladium catalyst and modulate its electronic and steric properties. acs.org

Electronic Effects: Electron-donating ligands increase the electron density on the palladium atom, which generally accelerates the oxidative addition step. researchgate.net Conversely, electron-withdrawing ligands can lower the energy barrier for transmetalation. researchgate.net

Table 2: Influence of Ligand Properties on Suzuki-Miyaura Reaction Steps

Catalytic StepEffect of Electron-Donating LigandsEffect of Electron-Withdrawing LigandsEffect of Steric Bulk
Oxidative Addition Accelerates the reaction. researchgate.netSlows the reaction.Can promote formation of reactive monoligated species. acs.org
Transmetalation Less influential than steric effects.Lowers the energy barrier. researchgate.netHighly sensitive; can be hindered by excessive bulk. acs.org
Reductive Elimination Generally favorable.Can be less favorable.Accelerates the reaction. researchgate.net
Applications in Biaryl Synthesis and Complex Molecule Assembly

4-Formylphenylboronic acid (4-FPBA) is a highly versatile bifunctional molecule that serves as a crucial building block in organic synthesis, particularly in the construction of biaryl compounds and other complex molecular architectures. nbinno.comwikipedia.org Its utility is most prominently showcased in the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for forming carbon-carbon bonds. ontosight.ai

The structure of 4-FPBA, which combines a formyl group with a boronic acid moiety, allows for its participation in a wide array of chemical reactions. The boronic acid group is the reactive site for palladium-catalyzed cross-coupling, while the formyl group can be used for subsequent transformations, making it a cornerstone for synthesizing intricate molecules. nbinno.com This dual reactivity is instrumental in medicinal chemistry and materials science for creating novel compounds. nbinno.comnbinno.com

Research has demonstrated the efficiency of 4-FPBA and other arylboronic acids in synthesizing complex heterocyclic and organometallic structures. For instance, in the Suzuki-Miyaura reactions of 4,5-dibromo-2-methylpyridazin-3(2H)-one with various boronates, different palladium-based catalytic systems were employed to create ferrocenyl-pyridazinone products. mdpi.com These reactions highlight the ability to selectively couple arylboronic acids to multi-halogenated scaffolds, a key step in assembling complex molecules. mdpi.com

The table below summarizes the conditions for a typical Suzuki-Miyaura coupling reaction involving an arylboronic acid, illustrating the key components required for such transformations.

ParameterConditionReference
CatalystPd(PPh₃)₄ mdpi.com
BaseNa₂CO₃ mdpi.com
SolventDME/H₂O mdpi.com
ReactantsArylboronic Acid & Aryl Halide mdpi.com
TemperatureReflux mdpi.com
Aqueous and Aerobic Reaction Conditions

In recent years, significant efforts in organic chemistry have been directed towards developing more environmentally benign synthetic methods. This has led to the exploration of Suzuki-Miyaura coupling reactions under aqueous and aerobic conditions, moving away from traditional volatile organic solvents. researchgate.netnih.gov The use of water as a solvent is advantageous due to its low cost, non-flammability, and minimal environmental impact. nih.gov

Researchers have successfully developed cyclopalladated complexes that serve as excellent catalysts for the Suzuki-Miyaura coupling of aryl halides with arylboronic acids in an aqueous medium and under an aerobic atmosphere. researchgate.net Furthermore, the use of surfactants to form nanomicelles in oxygen-equilibrated water solutions has been shown to create an oxygen-free core environment suitable for palladium-catalyzed cross-couplings at room temperature. nih.gov This methodology is versatile and allows for the recycling of the reaction medium, enhancing its green chemistry credentials. nih.gov

Copper-catalyzed transformations of arylboronic acids have also been developed to work in water under air, using simple and readily available inorganic salts and a recyclable copper catalyst system. nih.gov This approach provides a useful strategy for the interconversion of functional groups on aromatic rings in an environmentally friendly manner. nih.gov

Copper-Mediated/Catalyzed Transformations

Copper catalysis offers a cost-effective and efficient alternative to palladium for various transformations involving arylboronic acids. These reactions often proceed under mild conditions and exhibit broad functional group tolerance.

Aerobic Fluoroalkylation of Arylboronic Acids

The introduction of fluorine-containing groups into aromatic systems is of great interest in medicinal and materials chemistry. A copper-mediated, ligandless aerobic fluoroalkylation of arylboronic acids has been developed, which proceeds at room temperature. nih.gov This reaction tolerates a wide range of functional groups and uses air as the oxidant. nih.gov Mechanistic studies suggest the formation of an [R(f)Cu] species as the active catalyst. nih.gov

In a related application, 4-formylphenylboronic acid has been used as a model precursor in studies of alcohol-enhanced copper-mediated radiofluorination to prepare 18F radiopharmaceuticals. nih.gov This highlights the compound's utility in specialized applications like positron emission tomography (PET) imaging.

Nitration of Arylboronic Acids

A general and simple copper-catalyzed method has been established for the transformation of arylboronic acids into nitroarenes. nih.gov This reaction is performed in water under an aerobic atmosphere, using sodium nitrite (B80452) (NaNO₂) as the source of the nitro group. The catalytic system consists of copper(I) oxide (Cu₂O) and ammonia (NH₃), which facilitates the conversion efficiently. nih.gov This protocol is part of a broader methodology for introducing various functional groups onto aromatic rings using arylboronic acids as starting materials under environmentally friendly conditions. nih.gov

Copper-Catalyzed Nitration of Arylboronic Acids nih.gov
ComponentReagent/Condition
SubstrateArylboronic Acid
Catalyst SystemCu₂O / NH₃
Nitrating SourceNaNO₂
SolventWater
OxidantAir
Hydroarylation Reactions

Copper catalysis is also effective in mediating hydroarylation reactions. For example, 4-arylcoumarins can be synthesized in high yields through the hydroarylation of methyl phenylpropiolates with various arylboronic acids. nih.gov This transformation is carried out in the presence of a catalytic amount of copper(I) acetate (CuOAc) in methanol (B129727) at ambient temperature. nih.gov The method has been successfully applied to the synthesis of biologically active natural and artificial compounds. nih.gov

Nickel-Catalyzed Coupling Reactions

Nickel catalysts have emerged as a powerful and more economical alternative to palladium for a variety of cross-coupling reactions involving arylboronic acids. beilstein-journals.orgresearchgate.net These reactions often exhibit broad applicability and can tolerate diverse functional groups.

One notable application is the nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids, which proceeds through the activation of traditionally inert aromatic C–F bonds under mild conditions. beilstein-journals.org This allows for the late-stage functionalization of complex molecules. beilstein-journals.org

Nickel catalysis is also employed in the Suzuki-Miyaura cross-coupling of phenols and arylboronic acids. researchgate.net This method involves an in situ activation of the phenol, mediated by reagents like PyBroP, and uses a cost-effective and stable nickel catalyst such as [NiCl₂(dppp)]. researchgate.net The reaction is efficient for a wide range of substrates, including activated, deactivated, and heteroaromatic partners. researchgate.net

Furthermore, nickel(0)-catalyzed decarbonylative cross-coupling reactions have been developed to synthesize 10-arylbenzo[h]quinolines from ethyl benzo[h]quinoline-10-carboxylate and arylboronic acids. researchgate.net This transformation proceeds via chelation assistance, with a catalytic system typically comprising Ni(COD)₂ and a phosphine ligand like PCy₃. researchgate.net

Examples of Nickel-Catalyzed Reactions with Arylboronic Acids
Reaction TypeCoupling PartnerCatalyst System ExampleReference
C-F Bond Activation2-FluorobenzofuransNi(cod)₂ / PCy₃ beilstein-journals.org
Phenol CouplingPhenols (in situ activated)[NiCl₂(dppp)] researchgate.net
Decarbonylative CouplingAromatic EstersNi(COD)₂ / PCy₃ researchgate.net

Rhodium-Catalyzed Cyclization Reactions

No research findings are available for the use of this compound in rhodium-catalyzed cyclization reactions.

Lewis Acid-Catalyzed Borono-Minisci Reactions

No published data specifically details the reactivity of this compound in Lewis acid-catalyzed Borono-Minisci reactions.

Advanced Applications in Chemical Sciences and Materials

Catalysis and Organocatalysis

The dual reactivity of 4-(4-Formylphenyl)phenylboronic acid makes it a versatile component in the development of catalytic systems. The boronic acid group can engage in transition metal-catalyzed cross-coupling reactions, while the formyl group provides a handle for further functionalization, including the introduction of chiral moieties for asymmetric catalysis.

Role in Transition Metal Catalyzed Processes

This compound is a prominent substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds. The boronic acid functionality reacts with an organic halide in the presence of a palladium catalyst and a base to form a new C-C bond.

The formyl group on the phenyl ring allows for the creation of extended conjugated systems. For instance, formylphenylboronic acids can be coupled with bromopyridylcarboxylic acids to synthesize formylphenylpyridinecarboxylic acids. The yields of these biaryl products are highly dependent on the substitution patterns of the coupling partners, with electronic and steric effects playing a crucial role.

The utility of 4-formylphenylboronic acid in these processes is highlighted by its application in the synthesis of key intermediates for pharmaceuticals and other biologically active molecules. For example, it is used in the synthesis of analogs of ketoprofen (B1673614) and bifonazole (B1667052) through Suzuki-Miyaura coupling reactions.

Reactant 1Reactant 2Catalyst SystemProductApplication
4-Formylphenylboronic acidBromopyridylcarboxylic acidsPalladium catalystFormylphenylpyridinecarboxylic acidsSynthesis of biaryl compounds
4-Formylphenylboronic acidAryl halidesPalladium catalystBiaryl aldehydesIntermediates for pharmaceuticals
Phenylboronic acid4-BromotoluenePalladium catalyst4-MethylbiphenylModel Suzuki-Miyaura reaction

Asymmetric Catalysis with Chiral Derivatives

While direct applications of chiral derivatives of this compound in asymmetric catalysis are an emerging area of research, the principles for their design and use can be inferred from studies on similar substituted arylboronic acids. The formyl group serves as a chemical handle to introduce chirality. This can be achieved by reacting the aldehyde with a chiral amine to form a chiral imine, or by reducing it to a chiral alcohol. These chiral derivatives can then be employed as ligands for metal catalysts or as organocatalysts themselves.

For instance, research on ortho-formyl phenyl boronic acids has demonstrated their use in the enantioselective synthesis of 3-substituted benzoxaboroles. In this process, an in situ generated ortho-boronic acid containing chalcone (B49325) undergoes an asymmetric oxa-Michael addition catalyzed by a cinchona alkaloid-based chiral amino-squaramide catalyst, yielding products with high enantioselectivities. This highlights a potential pathway for the application of formyl-substituted phenylboronic acids in asymmetric synthesis.

Furthermore, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones is a well-established method for the construction of chiral compounds. By analogy, chiral derivatives of this compound could be utilized in similar transformations to generate enantiomerically enriched products. The development of such chiral catalysts derived from this specific compound holds promise for expanding the toolbox of asymmetric synthesis.

Chiral Catalyst TypeAsymmetric ReactionSubstrate ScopePotential Product
Cinchona alkaloid-based catalystsOxa-Michael additionortho-Formyl phenyl boronic acidsChiral benzoxaboroles
Chiral Rhodium complexes1,4-additionArylboronic acids and enonesChiral seven-membered rings
Chiral Diamine-Ligated Copper ComplexesBorylative AllylationDienes and bis(pinacolato)diboron (B136004)Chiral Allylboronates

Materials Science and Engineering

The versatility of this compound extends into materials science, where its functional groups are exploited to create polymers, nanomaterials, and responsive gels with unique properties and applications.

Functionalized Polymeric Systems

The boronic acid and formyl groups of this compound allow for its incorporation into polymeric structures, imparting specific functionalities. Phenylboronic acids are known to form reversible covalent bonds with diols, a property that is widely used in the development of glucose-responsive polymers for applications such as self-regulated insulin (B600854) delivery systems.

For example, 4-formylphenylboronic acid can be conjugated to chitosan, a biocompatible polymer, through reductive amination. The resulting chitosan-phenylboronic acid conjugate can then be formulated into nanoparticles. These nanoparticles can encapsulate insulin and release it in response to glucose concentrations, as the glucose competes with the diol linkages within the polymer matrix, causing the nanoparticles to swell and release the encapsulated drug.

Polymer BackboneFunctionalization MethodResulting PolymerKey PropertyApplication
ChitosanReductive amination with 4-formylphenylboronic acidChitosan-phenylboronic acid conjugateGlucose-responsiveInsulin delivery systems
Poly(N-isopropylacrylamide)Copolymerization with a boronic acid-containing monomerPNIPAM-co-poly(3-acrylamidophenylboronic acid)Thermo- and glucose-responsiveSmart drug delivery

Design and Synthesis of Advanced Nanomaterials

This compound and its derivatives are utilized in the fabrication of advanced nanomaterials. The phenylboronic acid moiety can be used to functionalize the surface of nanoparticles, enabling specific interactions and targeting capabilities.

Phenylboronic acid-decorated polymeric nanomaterials have been developed for various bio-applications, including drug delivery and biosensing. These nanomaterials can interact with saccharides like glucose and sialic acid, which are often overexpressed on the surface of cancer cells. This allows for targeted drug delivery to tumor sites.

Furthermore, boronic acid-functionalized magnetic nanoparticles have been synthesized for the efficient capture and sensitive assay of soil enzymes. The boronic acid groups on the surface of the nanoparticles provide a high capacity for protein capture, facilitating the enrichment of trace enzymes from complex environmental samples.

Nanomaterial TypeFunctionalizing AgentTarget MoleculeApplication
Polymeric NanoparticlesPhenylboronic acid derivativesSialic acid on cancer cellsTargeted drug delivery
Magnetic NanoparticlesPhenylboronic acidSoil enzymes (proteins)Enzyme assays
Gold Nanoparticles4-Mercaptophenylboronic acidGlycopeptidesGlycoproteomics

Responsive Hydrogels and Self-Healing Materials

Boronic acids are key components in the design of "smart" hydrogels that can respond to external stimuli such as pH and the presence of sugars. rsc.orgnih.gov These hydrogels are three-dimensionally crosslinked polymer networks that can absorb large amounts of water. rsc.org The introduction of boronic acid functionalities allows for the formation of dynamic covalent bonds with diol-containing molecules, leading to reversible crosslinking. ims.ac.jp

This reversible crosslinking is the basis for the self-healing properties of these materials. nih.gov When the hydrogel is damaged, the dynamic boronate ester bonds can reform across the fractured interface, restoring the integrity of the material. ims.ac.jp This self-healing capability is particularly valuable in biomedical applications, such as wound dressings and tissue engineering scaffolds. rsc.orgims.ac.jp

Moreover, the glucose-responsive nature of boronic acid-containing hydrogels makes them excellent candidates for developing sensors and controlled drug delivery systems for diabetes management. nih.gov Changes in glucose concentration can alter the swelling degree of the hydrogel, triggering the release of an encapsulated drug like insulin. rsc.org

Hydrogel SystemCrosslinking ChemistryStimulus ResponseKey PropertyApplication
Boronic acid-containing polymers and diol-containing polymersBoronate ester formationGlucose, pHSelf-healing, Glucose-responsiveDrug delivery, Biosensors
Poly(vinyl alcohol) and boronic acid-functionalized polymersDynamic covalent bondspHSelf-healingTissue engineering
Alginate grafted with phenylboronic acidBoronate ester bonds and ionic crosslinkingTemperature, pHThermo-gelling, Self-healingDrug delivery

Supramolecular Chemistry and Molecular Recognition

The basis of molecular recognition using boronic acids, such as this compound, is their capacity to form reversible covalent bonds with 1,2- and 1,3-diols. mdpi.commdpi.com This specific interaction is fundamental to the design of sensors and other molecular recognition systems. The boron atom in a boronic acid is electron-deficient, functioning as a Lewis acid, and readily reacts with the electron-rich hydroxyl groups of diols to form five- or six-membered cyclic boronate esters. mdpi.comwikipedia.org

This equilibrium is dynamic and sensitive to the pH of the environment. mdpi.com In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar state and an anionic, tetrahedral state. The anionic form is generally more reactive toward diols, allowing the binding affinity to be modulated by adjusting the pH. The formylphenyl group in this compound can influence the pKa of the boronic acid, thereby affecting the optimal pH for diol binding.

The specificity of this recognition also depends on the diol's structure, with boronic acids showing a higher affinity for saccharides with cis-diol arrangements on a furanose ring. nih.gov This selectivity enables the differentiation between various monosaccharides. The binding event can be converted into a detectable signal, such as a change in fluorescence or color, by attaching a reporter group to the boronic acid-containing molecule, for which the formyl group on this compound can serve as an attachment point. nih.gov

Interacting MoleculesType of BondKey Factors
Boronic Acid and DiolReversible Covalent (Boronate Ester)pH, Diol Structure (cis vs. trans)

Dynamic Covalent Chemistry (DCvC) employs reversible covalent bond formation to construct complex, self-assembling systems. rsc.org These systems are termed "dynamic" because the bonds can break and reform, allowing for error correction and the attainment of a thermodynamically stable state. nih.gov this compound is well-suited for DCvC due to its two orthogonal, reversible bond-forming functionalities: the boronic acid and the aldehyde. wikipedia.org

The boronic acid group can participate in the formation of boronate esters with diols, a reaction that is reversible and controllable by pH or the presence of competing diols. nih.gov The aldehyde group can reversibly form imines (Schiff bases) with primary amines, an equilibrium also influenced by factors like pH and water concentration.

The presence of these two dynamic covalent reactions within a single molecule allows for the creation of sophisticated self-assembling architectures. For instance, this compound can react with a molecule containing both a diol and an amine to form a complex oligomer or polymer. The final structure is determined by thermodynamic equilibrium, and its composition can be altered by changing reaction conditions or introducing new components. This methodology has been applied in the development of self-healing materials, responsive gels, and dynamic combinatorial libraries.

Host-guest chemistry focuses on designing "host" molecules that can selectively bind "guest" molecules or ions through non-covalent interactions. This compound can be integrated into larger host molecules to create systems capable of recognizing and binding specific guests, particularly saccharides. rsc.org

The boronic acid moiety acts as the primary binding site for diol-containing guests. The biphenyl (B1667301) core provides a rigid scaffold that can be further functionalized to create a well-defined binding cavity. The formyl group serves as a convenient attachment point for other molecular components that can enhance binding affinity, selectivity, or act as reporters for the binding event.

For example, a macrocyclic host can be synthesized incorporating one or more this compound units. The pre-organized structure of the macrocycle would position the boronic acid groups for enhanced binding of a specific guest molecule. The formyl groups could be used to attach fluorescent moieties that alter their emission upon guest binding, enabling the creation of a sensor. The design of such systems requires careful consideration of the size, shape, and chemical complementarity between the host and the intended guest.

The aromatic biphenyl core of this compound can participate in π-π stacking interactions, which can lead to the formation of ordered aggregates in the solid state or in solution. The arrangement of molecules in these aggregates is influenced by the maximization of these favorable π-π interactions. nih.gov

Chemical Sensing and Probe Development

The unique chemical reactivity of the boronic acid group in this compound, particularly its ability to form reversible covalent bonds with diols, has positioned it as a critical component in the development of advanced chemical sensors and molecular probes. This section explores the fundamental principles governing boronic acid-based sensing and its application in creating sophisticated optical and electrochemical detection platforms.

Boronic acid-based chemical sensing operates on the principle of reversible covalent interactions between the boronic acid moiety and compounds containing 1,2- or 1,3-diol functionalities. mdpi.com Boronic acids are Lewis acids, possessing a trivalent boron atom with an empty p-orbital. nih.govrsc.org This allows them to readily accept a pair of electrons from a nucleophile. In aqueous solutions, they react with diols—a structural feature common in saccharides (like glucose), glycoproteins, and catecholamines—to form stable five- or six-membered cyclic boronate esters. mdpi.comnih.govrsc.org

This binding event is the cornerstone of the sensing mechanism and triggers a detectable signal through several key changes:

Change in Hybridization: Upon binding with a diol, the boron center transitions from a trigonal planar (sp² hybridized) state to a tetrahedral (sp³ hybridized) anionic state. nih.gov This structural change alters the electronic properties of the molecule to which the boronic acid is attached.

pH Dependence and Acidity Change: The formation of the boronate ester increases the acidity of the boron center, lowering its pKa value. rsc.org This change in acidity can be harnessed as a sensing signal, particularly in pH-sensitive sensor designs.

Signal Transduction: For a sensing event to be useful, the binding must be coupled to a signal transducer. This is typically achieved by designing molecules where the boronic acid recognition site is electronically linked to a reporter group, such as a fluorophore (for optical sensing) or a redox-active moiety (for electrochemical sensing). mdpi.comnih.govresearchgate.net The binding-induced change in the boron center's electronics modulates the output of the reporter, leading to a measurable change in fluorescence, color, or electrochemical signal. mdpi.comnih.govnih.gov

Because of their capacity for specific and reversible diol binding, boronic acids are often referred to as synthetic receptors or "boronlectins," mimicking the function of natural lectin proteins in carbohydrate recognition. rsc.orgresearchgate.net

Optical sensors leveraging boronic acids offer high sensitivity and the potential for real-time monitoring. mdpi.com These platforms are typically designed by integrating a boronic acid recognition unit with a chromophore or fluorophore. The formyl group of this compound serves as a versatile chemical handle for covalently linking it to various reporter molecules to create integrated sensor systems. The binding of a diol analyte to the boronic acid triggers a change in the optical signal through mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or indicator displacement assays. nih.govnih.gov

Key Optical Sensing Strategies:

Sensing StrategyPrinciple of OperationExample Analytes
Fluorescence Sensing Analyte binding modulates the fluorescence of a linked fluorophore (e.g., anthracene, pyrene, coumarin). nih.govbath.ac.uk This can result in fluorescence quenching or enhancement depending on the sensor design. mdpi.comacs.orgMonosaccharides (glucose, fructose), Glycoproteins. nih.govacs.org
Colorimetric Sensing The interaction with the analyte causes a visible color change. This is often achieved with indicator displacement assays (e.g., using Alizarin Red S) or by attaching the boronic acid to a pH-sensitive dye. nih.govillinois.eduSaccharides, Catechols. researchgate.net
Hydrogel-Based Sensors Boronic acid moieties are incorporated into a hydrogel matrix. nih.gov Glucose binding increases the charge within the gel, causing it to swell due to osmotic pressure. This swelling can be detected by monitoring changes in volume or the diffraction of light from embedded photonic crystals. researchgate.netrsc.orgGlucose. nih.govresearchgate.net

Research has demonstrated the fabrication of photonic crystal hydrogel sensors where phenylboronic acid units are incorporated into a polymer network. rsc.org The binding of glucose molecules induces swelling of the hydrogel, which increases the spacing of embedded nanoparticles, causing a red-shift in the diffracted light and a corresponding visible color change. rsc.org

Electrochemical sensors based on boronic acids are attractive due to their high sensitivity, rapid response, and low cost. mdpi.comnih.gov These sensors translate the diol-binding event into an electrical signal, such as a change in current, potential, or impedance. mdpi.comnih.gov this compound is particularly relevant in this area, as its formyl group allows for its immobilization onto electrode surfaces to create reagentless sensing platforms. electrochemsci.orgresearchgate.net

Two primary design strategies are employed:

Redox-Active Labeling: A redox-active molecule, such as a ferrocene (B1249389) derivative, is attached to the boronic acid. researchgate.net The binding of a diol analyte alters the redox potential of the label, which can be measured using voltammetric techniques. mdpi.comresearchgate.net

Electrode Surface Modification: The boronic acid is directly immobilized on an electrode surface. researchgate.net When the target analyte binds to the surface-confined boronic acid, it alters the interfacial properties of the electrode, leading to a measurable change in the electrochemical response. electrochemsci.org

A notable example involved the development of a potentiometric sensor for dopamine (B1211576) detection using an Electrolyte-Gated Organic Field-Effect Transistor (EGOFET). electrochemsci.org In this work, 4-formylphenyl boronic acid was used to functionalize a gold gate electrode, creating a specific binding site for dopamine. The binding of dopamine, a catecholamine containing a diol group, induced a change in the surface potential, allowing for detection at pico-molar concentrations. electrochemsci.org

Performance of Boronic Acid-Based Electrochemical Sensors:

Sensor TypeTarget AnalyteKey Finding / Performance MetricReference
Potentiometric (EGOFET)DopamineUtilized 4-formylphenyl boronic acid on the gate electrode; achieved detection down to the pico-molar range. electrochemsci.org
VoltammetricDopamineFormation of a boronate ester with dopamine is electrochemically oxidized at a more positive potential than dopamine itself, enabling detection. electrochemsci.org
ImmunosensorAdrenocorticotropic hormone (ACTH)Screen-printed electrodes modified with phenylboronic acid used for the capture and detection of the glycoprotein (B1211001) hormone. electrochemsci.org
AmperometricGlycoprotein PeroxidasePhenylboronic acid self-assembled on a glassy carbon electrode for the specific recognition and binding of the model glycoprotein. electrochemsci.org

Immobilizing boronic acid recognition elements onto a solid support is a powerful strategy for creating robust and reusable sensors. electrochemsci.orgresearchgate.net This approach confines the sensing chemistry to a two-dimensional surface, which can enhance sensitivity and facilitate integration into sensor arrays and microfluidic devices.

The functional groups on the boronic acid derivative are crucial for this immobilization. The aldehyde moiety of this compound can be readily used to form covalent linkages to surfaces that have been pre-functionalized with amines (via reductive amination) or hydrazides.

Methods for creating surface-confined layers include:

Self-Assembled Monolayers (SAMs): This technique creates highly ordered, single-molecule-thick layers on a substrate, typically gold or silica. For instance, a gold surface can be modified with cysteamine, which presents a free amine group. This compound can then be covalently attached to this layer. electrochemsci.org Such a system was successfully used to create a dopamine sensor. electrochemsci.org

Polymer Films: Boronic acid monomers can be electropolymerized onto an electrode surface, creating a thin, porous polymer film that is rich in binding sites. researchgate.net This approach can increase the loading of recognition sites and enhance the sensor signal.

Nanostructure Functionalization: Boronic acids can be attached to the surface of nanomaterials, such as gold-silver core-shell nanoparticles. mdpi.com This strategy was used in a Surface-Enhanced Raman Scattering (SERS) based sensor for glucose, where 4-mercaptophenylboronic acid was immobilized on the nanoparticle surface. mdpi.com The binding of glucose, in the presence of glucose oxidase, led to a detectable change in the SERS signal. mdpi.com

These surface-based architectures provide a versatile foundation for developing advanced diagnostic tools for a wide range of biologically important diol-containing molecules. nih.gov

Spectroscopic and Computational Investigations

Advanced Spectroscopic Characterization

Advanced spectroscopic techniques are indispensable for the detailed analysis of molecular structure, dynamics, and intermolecular forces. For 4-(4-Formylphenyl)phenylboronic acid, methods such as Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy provide critical insights into its atomic-level architecture and behavior.

NMR spectroscopy is a powerful tool for probing the local chemical environment of magnetically active nuclei, offering detailed information on molecular structure, conformation, and dynamic processes.

The molecular structure of this compound, with its distinct aromatic and functional group protons, can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. The expected signals in the ¹H NMR spectrum would include a singlet for the aldehyde proton, distinct doublets for the protons on both phenyl rings, and a broad singlet for the hydroxyl protons of the boronic acid group, which may exchange with residual water in the solvent.

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
-CHO (aldehyde)~10.0 (singlet)~192Characteristic downfield shift for aldehyde proton and carbon.
-B(OH)₂Broad, variable-Signal for hydroxyl protons is often broad and its position is concentration and solvent dependent.
Aromatic C-H (adjacent to -CHO)~7.9-8.0 (doublet)~130-135Deshielded by the electron-withdrawing aldehyde group.
Aromatic C-H (adjacent to C-C biphenyl (B1667301) link)~7.7-7.8 (doublet)~128-130Part of the formyl-substituted ring.
Aromatic C-H (adjacent to -B(OH)₂)~7.8-7.9 (doublet)~135-138Deshielded by the boronic acid group.
Aromatic C-H (adjacent to C-C biphenyl link)~7.6-7.7 (doublet)~127-129Part of the boronic acid-substituted ring.
Quaternary C-B-~130-135Signal may be broad due to quadrupolar relaxation of the boron nucleus.
Quaternary C-CHO-~135-140Carbon atom to which the formyl group is attached.
Quaternary C-C (biphenyl link)-~140-145The two carbons forming the central single bond of the biphenyl system.

Dynamic NMR (DNMR) techniques are used to study molecular processes that occur on the NMR timescale, such as conformational changes and intermolecular association. For this compound, a key intermolecular interaction is the hydrogen bonding between the boronic acid groups, which can lead to the formation of self-assembled dimers or trimetric anhydrides (boroxines).

Variable-temperature (VT) NMR studies can provide significant insight into these dynamic equilibria. By monitoring chemical shifts and line shapes as a function of temperature, it is possible to observe the coalescence of signals corresponding to distinct species (e.g., monomer and dimer), allowing for the calculation of the activation energy (Ea) for the exchange process. nih.gov For instance, the activation energy for boroxine (B1236090) reshuffling in a related system was determined to be 81.6 kJ/mol via ¹H NMR peak coalescence studies. nih.gov

Furthermore, Diffusion-Ordered Spectroscopy (DOSY) is a powerful method for studying self-assembly in solution. This technique separates the NMR signals of different species based on their diffusion coefficients, which are related to their size and shape. A DOSY experiment could distinguish between the smaller, faster-diffusing monomer and any larger, slower-diffusing oligomeric species, providing direct evidence of intermolecular association in solution. rsc.org

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly effective for identifying functional groups and providing information about molecular structure and bonding.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to its various functional groups and the biphenyl backbone. The boronic acid group gives rise to a broad O-H stretching band in the IR spectrum, typically centered around 3200-3400 cm⁻¹, indicative of hydrogen bonding. The B-O stretching vibration is also a key marker, usually appearing in the 1330-1380 cm⁻¹ region. The aldehyde functional group is identified by a strong C=O stretching band in the IR spectrum around 1690-1710 cm⁻¹.

The biphenyl core structure has several characteristic Raman peaks. Studies on biphenyl and its derivatives show strong, common peaks at approximately 3065 cm⁻¹ (aromatic C-H stretch), 1600 cm⁻¹ (aromatic C=C stretch), 1280 cm⁻¹ (inter-ring C-C stretch), and bands around 1000-1030 cm⁻¹. researchgate.netresearchgate.netchemicalbook.com These vibrations, related to the stretching and bending of the aromatic rings, confirm the presence of the biphenyl moiety. researchgate.netresearchgate.netstanford.edursc.org

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Spectroscopy Method
O-H stretch-B(OH)₂3200 - 3400 (broad)IR
Aromatic C-H stretchAryl C-H3050 - 3080IR, Raman
C=O stretch-CHO1690 - 1710IR (strong)
Aromatic C=C stretchAryl C=C1590 - 1610IR, Raman (strong)
B-O stretch-B(OH)₂1330 - 1380IR (strong)
Inter-ring C-C stretchBiphenyl~1280Raman (strong)
Aromatic ring breathingPhenyl rings~1000Raman (strong)

Infrared Reflection-Absorption Spectroscopy (IRRAS) and its more sensitive variant, Polarization-Modulated IRRAS (PM-IRRAS), are powerful surface analysis techniques for studying the structure and orientation of molecular monolayers adsorbed on reflective surfaces, such as gold. uol.debruker.com These methods are governed by the surface selection rule, which states that for a metal surface, only vibrational modes with a transition dipole moment component perpendicular to the surface will be strongly detected. uol.dersc.org

In a hypothetical study, this compound, functionalized with a thiol anchor group, could be self-assembled onto a gold surface. PM-IRRAS could then be used to characterize the resulting monolayer. researchgate.netnih.gov By comparing the relative intensities of specific vibrational bands in the PM-IRRAS spectrum to those in a standard transmission IR spectrum of a bulk sample, the average orientation of the adsorbed molecules can be determined. rsc.org For example, the intense observation of out-of-plane aromatic C-H bending modes, coupled with a weak signal from the in-plane C=C stretching modes, would suggest that the biphenyl backbone is oriented predominantly perpendicular to the gold surface. Conversely, a strong C=C stretching signal would indicate a more parallel orientation. This approach provides crucial information on how these molecules organize at interfaces, which is vital for applications in sensors and molecular electronics. rsc.org

Vibrational Spectroscopy (IR and Raman)

Theoretical and Computational Chemistry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely employed to predict geometries, analyze electronic properties, and simulate spectroscopic data.

Before calculating molecular properties, the first step is to find the most stable three-dimensional structure of the molecule through geometry optimization. For flexible molecules like phenylboronic acids, this involves a conformational analysis to identify the global minimum on the potential energy surface.

For 4-Formylphenylboronic acid (4FPBA), a detailed conformational analysis was performed using the DFT/B3LYP method with the 6-311++G(d,p) basis set. ahievran.edu.tr Researchers investigated eight possible conformations arising from the rotation of the B(OH)₂ and CHO groups. The study concluded that the "C3" conformation was the most stable, having the lowest energy. ahievran.edu.tr This optimized geometry serves as the basis for all subsequent property calculations. This methodical approach is standard for determining the ground-state structures of related phenylboronic acid derivatives. nih.gov

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. aimspress.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the energy required for electronic excitation. nih.govajchem-a.com

For 4-Formylphenylboronic acid, DFT calculations were used to identify the frontier orbitals and describe the molecule's reactivity. ahievran.edu.tr The HOMO-LUMO gap helps to understand the charge transfer interactions that can occur within the molecule. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. nih.gov Natural Bond Orbital (NBO) analysis is also performed to understand hyper-conjugative stability and charge delocalization within the molecule. ahievran.edu.tr

Calculated Electronic Properties for Representative Phenylboronic Acids
ParameterDescriptionSignificance
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMORelates to chemical reactivity and kinetic stability nih.gov
Chemical Hardness (η)Resistance to change in electron distributionDerived from HOMO-LUMO energies nih.gov
Chemical Softness (S)Reciprocal of hardnessIndicates higher reactivity nih.gov

DFT calculations are highly effective in predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental findings. Time-Dependent DFT (TD-DFT) is specifically used to simulate electronic absorption spectra, such as UV-Vis spectra. ahievran.edu.trnih.gov

In the study of 4-Formylphenylboronic acid, the calculated UV-Vis absorption spectrum was analyzed using the TD-DFT approach. ahievran.edu.tr Additionally, theoretical vibrational frequencies for FT-IR and Raman spectroscopy were calculated. These computed frequencies are often scaled to correct for systematic errors in the theoretical method, and the results are then compared with the experimental spectra, showing good agreement. ahievran.edu.tr This comparative analysis allows for a confident assignment of the vibrational modes of the molecule.

Density Functional Theory (DFT) Calculations

Reaction Mechanism Studies and Transition State Analysis

The reaction mechanisms of this compound, and boronic acids in general, are frequently studied to optimize their use in synthetic chemistry, most notably in cross-coupling reactions. sigmaaldrich.com Computational studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the intricate steps of these reactions.

One of the primary reactions involving this compound is the Suzuki-Miyaura cross-coupling. sigmaaldrich.com The generally accepted mechanism for this palladium-catalyzed reaction involves a catalytic cycle with three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with an aryl halide.

Transmetalation: The organoboron compound (the boronic acid, often as a boronate species formed by reaction with a base) transfers its organic group to the palladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

Transition state analysis through computational modeling helps to determine the energy barriers associated with each step of this cycle. DFT modeling studies on similar Suzuki-Miyaura reactions have been used to rationalize product formation and regioselectivity. mdpi.com For boronic acids, the reaction with diols has also been mechanistically probed, showing that both the neutral, trigonal boronic acid and the anionic, tetrahedral boronate form can be reactive species. nih.govresearchgate.net The specific pathway and rate are highly dependent on factors like pH and the pKa of the boronic acid. nih.govresearchgate.net

Investigation of Non-Linear Optical (NLO) Properties

Organic molecules with specific electronic characteristics, such as this compound, are investigated for their potential non-linear optical (NLO) properties. jhuapl.edu NLO materials are capable of altering the properties of light, which is critical for applications in optoelectronics and photonics. jhuapl.edu

The NLO response of a molecule is primarily determined by its electronic structure. Molecules that exhibit significant NLO properties often possess:

An extended π-conjugated system: The two phenyl rings in this compound provide this feature.

Electron-donating and electron-accepting groups: The formyl group (-CHO) acts as an electron-withdrawing group, creating an intramolecular charge-transfer system across the biphenyl backbone. This asymmetry is a key factor for second-order NLO effects. jhuapl.edu

Computational chemistry is used to predict the NLO properties of candidate molecules by calculating their hyperpolarizability. While specific studies on this compound are not detailed in the provided search results, the investigation of similar organic compounds is common. Theoretical calculations can predict properties like second- and third-order nonlinear optical susceptibilities, guiding the synthesis of new materials for applications such as harmonic generation or optical switching. pageplace.deaps.org

Ab Initio Quantum Chemical Methods

Ab initio (Latin for "from the beginning") quantum chemical methods are a class of computational techniques used to solve the electronic Schrödinger equation without relying on empirical parameters. wikipedia.orgchemeurope.com These methods are founded on first principles of quantum mechanics, using only physical constants as input. wikipedia.org They provide a powerful framework for predicting molecular properties, including structure, energy, and reactivity.

The simplest ab initio method is the Hartree-Fock (HF) theory, which approximates the complex electron-electron repulsion by considering an average effect, neglecting instantaneous electron correlation. wikipedia.orgchemeurope.com To achieve higher accuracy, post-Hartree-Fock methods have been developed. These methods, such as Møller–Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, systematically improve upon the HF solution by incorporating electron correlation. chemeurope.comnih.gov

The computational cost of these methods increases rapidly with the size of the molecule and the desired level of accuracy. Density Functional Theory (DFT) offers a computationally less expensive alternative that also includes electron correlation, making it a popular choice for studying larger molecules like this compound. chemeurope.com

MethodDescriptionComputational Scaling (N = number of basis functions)
Hartree-Fock (HF) The simplest ab initio method; neglects instantaneous electron correlation. wikipedia.orgchemeurope.comNominally N⁴ chemeurope.com
Møller-Plesset Perturbation Theory (MP2) The simplest post-HF method that adds correlation effects.N⁵ chemeurope.com
Coupled Cluster (CCSD(T)) A highly accurate "gold standard" method for small to medium molecules. nih.govN⁷ nih.gov
Density Functional Theory (DFT) A widely used method that calculates properties based on electron density; computationally efficient. chemeurope.comSimilar to HF (approx. N³-N⁴) but with a larger prefactor. chemeurope.com

Molecular Modeling of Intermolecular and Intramolecular Interactions

Molecular modeling is employed to simulate and analyze the forces that govern interactions both within a single molecule (intramolecular) and between multiple molecules (intermolecular). For this compound, these interactions dictate its physical properties, crystal structure, and its function as a building block in larger assemblies.

Intermolecular Interactions:

Hydrogen Bonding: The boronic acid functional group, -B(OH)₂, is a strong hydrogen bond donor and acceptor. This leads to the formation of dimers and extended networks in the solid state.

Dimer and Trimer Formation: Phenylboronic acids are known to readily form dimers and cyclic trimeric anhydrides (boroxines), which can complicate purification. wikipedia.org

π-π Stacking: The aromatic phenyl rings can interact via π-π stacking, contributing to the stability of the crystal lattice.

Dipole-Dipole Interactions: The polar formyl group (-CHO) introduces a dipole moment, leading to dipole-dipole interactions between molecules.

Intramolecular Interactions:

These interactions are particularly relevant in the context of molecular recognition. For instance, the ability of the boronic acid group to form reversible covalent bonds with diols is the basis for its use in glucose sensors. researchgate.net Molecular modeling can simulate this binding process, providing insight into the specificity and strength of the interaction. researchgate.net

Interaction TypeRelevant Functional GroupsDescription
Hydrogen Bonding Boronic acid (-B(OH)₂)Strong directional interactions that influence crystal packing and solubility.
π-π Stacking Phenyl ringsNon-covalent interaction between aromatic rings, contributing to solid-state structure.
Dipole-Dipole Formyl group (-CHO)Electrostatic interaction between permanent molecular dipoles.
Reversible Covalent Bonding Boronic acid (-B(OH)₂) and diolsFormation of boronate esters, critical for sensing applications. researchgate.net

Future Research Directions and Outlook

Innovations in Synthetic Methodologies for Enhanced Sustainability and Efficiency

Future research will likely focus on developing more sustainable and efficient synthetic routes to 4-(4-Formylphenyl)phenylboronic acid. While traditional methods often involve multiple steps and the use of hazardous reagents, emerging strategies are expected to align with the principles of green chemistry. nih.gov Innovations may include the development of one-pot syntheses that minimize waste and energy consumption. google.com For instance, improved processes have been patented that utilize less expensive and hazardous starting materials like 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate (B1201080), moving away from more costly reactants such as 4-bromobenzaldehyde (B125591) and organolithium reagents. wikipedia.org

Furthermore, advancements in catalysis could lead to milder reaction conditions and higher yields. The exploration of novel catalytic systems, potentially including enzymatic or biocatalytic approaches, could offer environmentally benign alternatives to conventional methods. A key challenge in the synthesis and purification of 4-formylphenylboronic acid is its propensity to undergo a Cannizzaro reaction in alkaline aqueous media at a pH above 11. google.com Future methodologies will need to carefully control pH to avoid the formation of byproducts like 4-carboxyphenylboronic acid and 4-(hydroxymethyl)phenylboronic acid, thus ensuring high purity of the final product. google.com

The table below summarizes a comparison of traditional and potential future synthetic approaches.

FeatureTraditional SynthesisFuture Sustainable Synthesis
Starting Materials 4-Bromobenzaldehyde, organolithium reagents4-Chlorobenzaldehyde, less hazardous reagents
Reaction Steps Multi-step processesOne-pot reactions
Catalysis Conventional catalystsBiocatalysts, novel green catalysts
Solvents Organic solventsGreener solvents, aqueous media
Waste Generation Higher waste outputMinimized waste through atom economy
Energy Consumption Higher energy requirementsLower energy input, milder conditions

Discovery of Novel Catalytic Transformations

The dual functionality of this compound presents opportunities for its use in novel catalytic transformations. While it is widely recognized as a substrate in reactions like the Suzuki-Miyaura cross-coupling, its potential as a bifunctional catalyst remains an area ripe for exploration. nbinno.com The boronic acid moiety can act as a Lewis acid, while the formyl group can participate in various organic reactions, suggesting that this compound could mediate complex transformations.

Future research could investigate the design of catalysts where the boronic acid and aldehyde groups work in concert to promote specific reactions. arizona.edu This could involve intramolecular activation or the creation of a specific binding pocket for substrates. For example, aminoboronic acids have demonstrated promise as bifunctional catalysts in reactions such as direct amide formation and aldol (B89426) reactions. arizona.edu Similarly, the unique electronic and steric properties of this compound could be harnessed to develop catalysts for asymmetric synthesis, where the bifunctional nature of the molecule could provide the necessary chirality and activation.

Potential areas for the discovery of novel catalytic transformations are outlined in the table below.

Catalytic ApplicationPotential Role of this compound
Asymmetric Catalysis Chiral derivatization of the formyl group to create a chiral environment in proximity to the Lewis acidic boronic acid.
Tandem Reactions The aldehyde and boronic acid functionalities could sequentially activate different parts of a substrate to facilitate cascade reactions.
Organocatalysis The boronic acid could act as a Lewis acid catalyst, with the aldehyde group providing a secondary interaction site to enhance selectivity. researchgate.net
Photoredox Catalysis The aromatic system could be modified to participate in photoredox cycles, with the functional groups directing the reactivity.

Engineering of Advanced Functional Materials with Tunable Properties

The incorporation of this compound into polymers and other materials is a promising avenue for creating advanced functional materials with tunable properties. nbinno.com The boronic acid group can form reversible covalent bonds with diols, which is sensitive to pH and the presence of sugars, making it an ideal component for stimuli-responsive materials. nih.gov The aldehyde group provides a reactive handle for cross-linking or further functionalization.

Future research is expected to focus on the synthesis of smart polymers that can respond to multiple stimuli. For instance, polymers incorporating this compound could be designed to release a payload in response to changes in both pH and glucose concentration. nih.gov Such materials could have applications in targeted drug delivery and diagnostics. nih.gov

The table below highlights potential applications of advanced functional materials derived from this compound.

Material TypeKey FeaturePotential Application
Stimuli-Responsive Polymers pH and glucose sensitivity from the boronic acid group.Controlled drug delivery, tissue engineering scaffolds. mdpi.comrsc.org
Self-Healing Materials Reversible boronate ester linkages.Coatings, soft robotics.
Metal-Organic Frameworks (MOFs) Tunable pore environment and functionality.Gas storage, separation, catalysis.
Covalent Organic Frameworks (COFs) High surface area and ordered porosity.Adsorbents, sensors, electronic materials.
Functionalized Nanoparticles Surface modification for targeted interactions.Biomedical imaging, targeted therapy. nih.gov

Design of Next-Generation Supramolecular Systems

The principles of supramolecular chemistry, which involve the self-assembly of molecules into well-defined, functional structures, can be significantly advanced through the use of bifunctional building blocks like this compound. The boronic acid moiety is known to participate in the formation of various supramolecular assemblies through hydrogen bonding and the formation of boronate esters. wikipedia.org The aldehyde group offers a site for dynamic covalent chemistry, such as the formation of imines, which can also be used to direct self-assembly.

Future research will likely explore the use of this compound in the design of complex, hierarchical supramolecular structures. researchgate.net By combining the orthogonal reactivity of the boronic acid and aldehyde groups, it may be possible to create intricate architectures with a high degree of control over their size, shape, and function. For example, the formyl group can be used to form a core structure through imine condensation, which is then further assembled into a larger superstructure through boronate ester formation.

The development of multicomponent self-assembly systems is another exciting direction. nih.gov In these systems, this compound could be combined with other functional molecules to generate complex supramolecular materials with emergent properties that are not present in the individual components.

The table below outlines potential next-generation supramolecular systems based on this compound.

Supramolecular SystemDesign PrinciplePotential Function
Supramolecular Cages Multicomponent assembly using both boronic acid and aldehyde reactivity.Encapsulation of guest molecules, catalysis in confined spaces.
Hierarchical Polymers Stepwise assembly directed by orthogonal interactions.Advanced materials with ordered structures on multiple length scales. rug.nl
Responsive Gels Dynamic covalent cross-linking through both boronate esters and imines.Smart materials that can respond to multiple chemical signals.
Functional Surfaces Self-assembled monolayers on surfaces for tailored interfacial properties.Biosensors, biocompatible coatings.

Development of Highly Selective and Sensitive Chemical Sensors

Boronic acid-based fluorescent sensors have emerged as powerful tools for the detection of saccharides and other diol-containing molecules. nih.gov The formyl group in this compound provides a convenient point of attachment for fluorophores or for immobilization onto a solid support, making it an excellent candidate for the development of highly selective and sensitive chemical sensors. researchgate.net

Future research in this area will likely focus on expanding the range of analytes that can be detected. While saccharide sensing is well-established, there is potential to design sensors for other biologically important molecules, such as metal ions and reactive oxygen species. nih.govmdpi.com This could be achieved by designing novel fluorophores that respond to the binding of the target analyte to the boronic acid moiety.

The development of sensor arrays for the simultaneous detection of multiple analytes is another promising direction. By immobilizing different boronic acid-based sensors, each with a different selectivity, onto a single platform, it may be possible to create "chemical noses" or "tongues" for complex sample analysis. The aldehyde functionality of this compound is particularly well-suited for the fabrication of such arrays.

The table below summarizes the potential for developing highly selective and sensitive chemical sensors using this compound.

Sensor TypeAnalyteDesign Strategy
Fluorescent Sensors Saccharides, GlycoproteinsAttachment of a fluorophore whose emission is modulated by binding to the boronic acid. nih.gov
Electrochemical Sensors Neurotransmitters, other redox-active biomoleculesImmobilization on an electrode surface to detect changes in electrochemical properties upon analyte binding.
Colorimetric Sensors Metal IonsDesign of a chromophoric system that changes color upon coordination of a metal ion to a complex involving the boronic acid.
Sensors for Reactive Oxygen Species Hydrogen PeroxideUtilization of the reaction between the boronic acid and H2O2 to trigger a detectable signal. mdpi.com
Sensor Arrays Multiple analytesCovalent attachment of various derivatized this compound sensors to a solid support.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Formylphenyl)phenylboronic acid with high purity?

  • Methodology : Slow recrystallization from a 98:2 dichloromethane:methanol mixture is effective for obtaining high-quality crystals, as demonstrated in analogous boronic acid derivatives . Optimizing solvent ratios and temperature during crystallization minimizes impurities. Post-synthesis purification via column chromatography (using silica gel and polar solvents) further enhances purity.
  • Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis (260–266°C) .

Q. How should researchers handle and store this compound to ensure stability and safety?

  • Handling : Avoid dust formation and skin contact by using fume hoods, gloves, and protective eyewear. Ensure adequate ventilation to prevent inhalation of aerosols .
  • Storage : Maintain temperatures between 0°C and 4°C in tightly sealed, dry containers to prevent hydrolysis of the boronic acid moiety .
  • Safety Protocols : In case of skin exposure, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • FT-IR and NMR : Use Fourier-transform infrared spectroscopy (FT-IR) to confirm the presence of the formyl (C=O stretch ~1700 cm⁻¹) and boronic acid (B-O stretches ~1340–1280 cm⁻¹) groups. Nuclear magnetic resonance (NMR) analysis (¹H, ¹³C, and ¹¹B) resolves structural details, such as aromatic proton environments and boron hybridization .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., observed m/z 149.94 for C₇H₇BO₃ analogs) .

Advanced Research Questions

Q. How can computational chemistry methods like DFT predict the electronic properties of this compound?

  • DFT Applications : Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs) to predict reactivity. The HOMO-LUMO gap (~5.5 eV in analogs) indicates charge transfer efficiency .
  • Molecular Docking : Simulate interactions with diols (e.g., saccharides) to design biosensors. The formyl group enhances binding specificity via hydrogen bonding .

Q. What strategies resolve discrepancies between experimental and computational data in structural analysis?

  • Case Study : If experimental NMR chemical shifts conflict with DFT predictions, re-evaluate solvent effects (e.g., DMSO vs. gas phase) or tautomeric equilibria (boronic acid vs. boroxine forms). Cross-validate with X-ray crystallography when possible .
  • Data Reconciliation : Use vibrational frequency analysis (e.g., FT-IR) to verify DFT-optimized geometries. Discrepancies in bond lengths >0.02 Å suggest incomplete basis sets or missing dispersion corrections .

Q. How does the formyl group influence the boronic acid moiety’s reactivity in cross-coupling reactions?

  • Electronic Effects : The electron-withdrawing formyl group reduces electron density at the boron center, enhancing its electrophilicity in Suzuki-Miyaura couplings. This accelerates transmetallation but may require milder bases (e.g., K₂CO₃ instead of Cs₂CO₃) to prevent side reactions .
  • Steric Considerations : The para-substituted phenyl ring introduces steric hindrance, necessitating bulky ligands (e.g., SPhos) to stabilize the palladium catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Formylphenyl)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Formylphenyl)phenylboronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.